3-Chloro-1-(thiophen-2-yl)propan-1-one

Catalog No.
S1899404
CAS No.
40570-64-7
M.F
C7H7ClOS
M. Wt
174.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(thiophen-2-yl)propan-1-one

CAS Number

40570-64-7

Product Name

3-Chloro-1-(thiophen-2-yl)propan-1-one

IUPAC Name

3-chloro-1-thiophen-2-ylpropan-1-one

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

InChI

InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

MSLOAFIOTOHDIE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)CCCl

Canonical SMILES

C1=CSC(=C1)C(=O)CCCl

3-Chloro-1-(thiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H7ClOS. It consists of a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with a chloro group and a propanone moiety. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the carbonyl group, making it a valuable intermediate in organic synthesis.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro group can undergo nucleophilic substitution with various nucleophiles, such as amines or thiols.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted thiophene derivatives.

Research indicates that 3-Chloro-1-(thiophen-2-yl)propan-1-one exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structural features contribute to its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one can be achieved through various methods:

  • Friedel-Crafts Acylation: This method involves the reaction of 2-acetylthiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The balanced chemical equation for this reaction is:
    C4H3COSCH3+CH2ClCOClAlCl3C7H7ClOSC_4H_3COSCH_3+CH_2ClCOCl\xrightarrow{AlCl_3}C_7H_7ClOS
  • Reduction of Ketone: The ketone can be reduced to its corresponding alcohol using sodium tetrahydroborate in dichloromethane, followed by treatment with acetic acid .

3-Chloro-1-(thiophen-2-yl)propan-1-one has diverse applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic properties.
  • Material Science: Utilized in producing materials with specific electronic properties, such as organic semiconductors.
  • Pharmaceutical Development: Investigated for its potential use in drug development due to its biological activities.

Studies on the interactions of 3-Chloro-1-(thiophen-2-yl)propan-1-one focus on its reactivity and biological activity. For instance, its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that may exhibit enhanced biological properties. Furthermore, its interactions with enzymes and other biological targets are subjects of ongoing research .

Similar Compounds

  • Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
  • 2-(3-Chloropropionyl)thiophene: A compound featuring similar structural characteristics.

Uniqueness

3-Chloro-1-(thiophen-2-yl)propan-1-one is distinct due to its specific combination of a chloro group, a thiophene ring, and a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and material science.

XLogP3

1.8

Other CAS

40570-64-7

Wikipedia

3-Chloro-1-(2-thienyl)-1-propanone

Dates

Modify: 2023-08-16

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